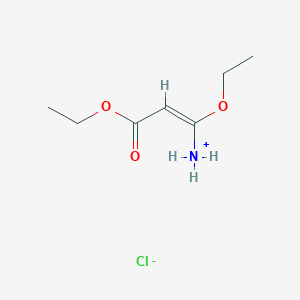

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Description

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS 34570-16-6) is a non-aromatic ester hydrochloride with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . It is a white to off-white powder with a melting point of 103–105°C and is typically stored at 2–8°C under inert conditions to prevent degradation . The compound is widely utilized in organic synthesis, particularly as a reagent for preparing pyridine carboxamides, which act as c-Jun NH₂-terminal kinase (JNK) inhibitors . Its reactivity stems from the amino and ethoxyacrylate groups, enabling nucleophilic substitutions and cyclization reactions.

Key synonyms include:

- (1,3-Diethoxy-3-oxoprop-1-enyl)ammonium chloride

- Ethyl (2E)-3-amino-3-ethoxyprop-2-enoate chloride .

Safety data indicates irritant properties (R36/37/38), necessitating precautions during handling .

Properties

IUPAC Name |

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGHNNMPKVPTKF-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)OCC)/N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34570-16-6 | |

| Record name | 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoromethanesulfonic Acid-Catalyzed Synthesis

A patent by CN104926717A details a one-pot synthesis using 2-aminopyridine and ethyl acrylate in anhydrous ethanol, catalyzed by trifluoromethanesulfonic acid. Key steps include:

-

Reaction Setup : Nitrogen atmosphere, 120–160°C oil bath, 16–20 hours.

-

Workup : Petroleum ether washing under reduced pressure (0.09–0.1 MPa), followed by recrystallization in petrol ether/ethyl acetate (5:1).

This method achieves 80% yield and 99% purity, attributed to the catalyst’s high Brønsted acidity, which accelerates nucleophilic addition.

Palladium-Catalyzed Hydrogenation

EP0491477A1 discloses a hydrogenation route using 10% Pd-C to reduce nitro intermediates. For example, 3-amino-6-chloro-4,5-diethoxycarbonyl-2-methylpyridine is hydrogenated in ethyl acetate at 25°C under 3 bar H₂, yielding 74% of the target amine. The catalyst is recovered via filtration, reducing costs.

Acid-Catalyzed Esterification and Hydrolysis

CN109438237B outlines a novel approach using vinyl ethyl ether and trichloroacetyl chloride:

-

Step 1 : Vinyl ethyl ether is added to trichloroacetyl chloride at 20–40°C, forming an intermediate.

-

Step 2 : The intermediate reacts with triethylamine and ethanol (1:1.3 molar ratio) at 30°C.

-

Step 3 : Acid-catalyzed (potassium bisulfate) elimination at 80°C under nitrogen produces ethyl 3-ethoxyacrylate.

Hydrochlorination with concentrated HCl (0–5°C) finalizes the product, yielding 85.7% with 98.6% purity.

Purification and Isolation Techniques

Recrystallization

Recrystallization from petrol ether/ethyl acetate (5:1) removes unreacted ethyl acrylate and byproducts, enhancing purity to >99%.

Reduced-Pressure Distillation

Low-boiling byproducts (e.g., ethanol, trichloroacetyl chloride) are removed via distillation at <40°C and 0.09 MPa.

Column Chromatography

Silica gel chromatography (ethyl acetate/dichloromethane, 1:1) resolves geometric isomers, addressing cis/trans selectivity challenges.

Comparative Analysis of Methodologies

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Trifluoromethanesulfonic Acid | CF₃SO₃H | 120–160 | 18 | 80 | 99 | |

| Pd-C Hydrogenation | 10% Pd-C | 25 | 24 | 74 | 97 | |

| Acid-Catalyzed Elimination | KHSO₄ | 80 | 5 | 85.7 | 98.6 |

Challenges and Optimization Opportunities

Geometric Isomerism

The acrylate double bond enables cis/trans isomerism, complicating purification. Polar solvents (e.g., DMF) favor the trans isomer, which is pharmacologically active.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-ethoxyacrylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Condensation Reactions: It can react with compounds like malononitrile to form more complex structures.

Common Reagents and Conditions

Triethylamine: Used as a base in substitution reactions.

Chloroform: Commonly used as a solvent in these reactions.

Major Products

Pyridine Carboxamides: Formed through reactions involving this compound as a reagent.

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-3-ethoxyacrylate hydrochloride serves as an essential building block in the synthesis of pharmaceuticals. Its unique structural properties enable its use in developing drugs targeting various health conditions, particularly neurological disorders. Notably, it is involved in synthesizing compounds that inhibit c-Jun NH2-terminal kinase, a critical enzyme implicated in cellular processes such as apoptosis and inflammation .

Case Study: c-Jun NH2-terminal Kinase Inhibitors

Research indicates that derivatives of this compound have shown promise as c-Jun NH2-terminal kinase inhibitors. These compounds may offer therapeutic benefits for diseases characterized by excessive inflammation or cell proliferation, such as cancer and autoimmune disorders .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme activity and protein interactions. Its ability to participate in various chemical reactions allows researchers to explore complex biochemical pathways, enhancing the understanding of cellular mechanisms .

Application Example

Researchers have employed this compound in assays to investigate its effects on enzyme kinetics and protein binding affinities, providing insights into metabolic regulation and disease mechanisms .

Polymer Chemistry

The compound can also be incorporated into polymer formulations to enhance properties like flexibility and durability. This application is crucial in materials science, where tailored polymer characteristics are necessary for specific applications .

Table: Comparison of Polymer Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Flexibility | Moderate | High |

| Durability | Low | Increased |

| Thermal Stability | Moderate | Enhanced |

Diagnostic Applications

This compound plays a role in developing diagnostic agents, particularly for imaging techniques requiring specific binding properties. Its unique chemical structure allows it to interact selectively with biological targets, making it suitable for use in various diagnostic assays .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in creating agrochemicals such as herbicides and pesticides. Its structural characteristics may contribute to developing more effective agricultural products that enhance crop yield and resistance to pests .

Research Insight

Studies have indicated that formulations incorporating this compound exhibit improved efficacy against specific pests compared to traditional agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-ethoxyacrylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between ethyl 3-amino-3-ethoxyacrylate hydrochloride and analogous compounds in terms of structure, applications, and physicochemical properties.

Table 1. Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Backbone Variability: The parent compound features an ethoxyacrylate group, enabling conjugation and cyclization reactions . Ethyl 2-amino-3-methoxypropanoate HCl replaces the ethoxy group with a methoxy moiety, altering electronic effects and solubility .

Ring Systems: Ethyl 3-amino-1H-pyrrole-2-carboxylate HCl introduces a pyrrole ring, enabling participation in heterocyclic synthesis (e.g., kinase inhibitors or antimicrobial agents) .

Stereochemistry: The cyclohexane-based derivative (ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate HCl) offers stereochemical specificity for chiral drug synthesis, a feature absent in the parent compound .

Biological Activity

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (EAEH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : 195.64 g/mol

- IUPAC Name : Ethyl 3-amino-3-ethoxyprop-2-enoate; hydrochloride

- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form, facilitating various biological assays.

EAEH exhibits biological activity primarily through its ability to act as a nucleophile , allowing it to participate in substitution reactions with various biological targets, including enzymes and proteins. This interaction can influence biochemical pathways and enzyme activities, making it a valuable compound for studying metabolic processes and drug development.

Biological Activities

- Antimicrobial Properties : EAEH has shown potential antibacterial, antifungal, and antiviral activities. Its structural features enable it to interact with microbial enzymes, disrupting their functions.

- Anticancer Activity : Research indicates that EAEH may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated its inhibitory effects on various tumor cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : EAEH has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been noted for its interaction with vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Case Study 1: Anticancer Activity

In a study examining the effects of EAEH on prostate cancer cell lines (PC-3), the compound demonstrated significant antiproliferative activity with an IC₅₀ value of approximately 1.48 μM, indicating potent inhibition compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Enzyme Interaction

EAEH was evaluated for its inhibitory action on VEGFR-2. Molecular docking studies revealed that EAEH binds effectively to the active site of VEGFR-2, forming critical hydrogen bonds with amino acid residues essential for enzyme function. The IC₅₀ value was reported at 0.56 μM, showcasing its potential as an antiangiogenic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-ethoxyacrylate | Lacks the amino group; primarily a precursor | Simpler structure; less versatile |

| Ethyl 3-amino-3-ethoxypropanoate | Reduction product; contains an additional carbon chain | Different reactivity profile due to structural variation |

| Ethyl cyanoacetate | Contains a cyano group instead of an ethoxy group | Exhibits different reactivity; used in different synthetic routes |

| Ethyl 4-amino-butanoate | Contains an amino group but differs in carbon chain length | Potentially different biological activities |

Synthesis Routes

EAEH can be synthesized through various methods, including:

- Reaction of ethyl 3-ethoxyacrylate with ammonia in the presence of hydrochloric acid.

- Other synthetic approaches involve using different reagents under controlled conditions to optimize yield and purity.

Q & A

Q. What analytical challenges arise in quantifying trace impurities (e.g., genotoxic nitrosamines)?

- Methodological Answer :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection of impurities at ppm levels .

- Forced Degradation Studies : Expose to heat/light and profile degradation pathways using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.